BenchChemオンラインストアへようこそ!

N(5)-Hydroxy-L-arginine

Arginase inhibition Kd binding affinity Enzyme kinetics

Select N(5)-Hydroxy-L-arginine (NOHA, CAS 42599-90-6) for its unique dual role as both a competitive arginase inhibitor and a direct, efficient NOS substrate for nitric oxide (NO) production. Unlike conventional inhibitors (L-NMMA, nor-NOHA), only NOHA simultaneously preserves L-arginine pools by inhibiting arginase while directly driving sustained NO synthesis with lower NADPH consumption. This makes it the definitive tool compound for dissecting arginase-NOS pathway crosstalk in cardiovascular, oncology, and enzymology research.

Molecular Formula C6H14N4O3
Molecular Weight 190.20 g/mol
CAS No. 42599-90-6
Cat. No. B1194719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(5)-Hydroxy-L-arginine
CAS42599-90-6
SynonymsN(5)-hydroxy-L-arginine
Molecular FormulaC6H14N4O3
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN(C(=N)N)O
InChIInChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1
InChIKeyKWDSFGYQALRPMG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(5)-Hydroxy-L-arginine (CAS 42599-90-6): A Dual-Function NOS Intermediate and Arginase Inhibitor for Metabolic Research


N(5)-Hydroxy-L-arginine (NOHA, CAS 42599-90-6), also known as Nω-hydroxy-L-arginine, is a non-proteinogenic L-alpha-amino acid that functions simultaneously as the stable intermediate in nitric oxide (NO) biosynthesis from L-arginine and as a competitive inhibitor of arginase enzymes [1][2]. Synthesized via NADPH-dependent hydroxylation of L-arginine by nitric oxide synthase (NOS), NOHA is subsequently converted to NO and L-citrulline, consuming only 0.53 mol of NADPH per mol of NO formed compared to 1.52 mol NADPH consumed when starting from L-arginine [3][4]. Its unique position at the metabolic intersection of arginase and NOS pathways enables it to simultaneously modulate local L-arginine availability while serving as a direct NO precursor, a functional duality not shared by conventional NOS inhibitors or arginase inhibitors [5].

Why Generic L-Arginine Analogs Cannot Replace N(5)-Hydroxy-L-arginine in Dual-Pathway Metabolic Studies


N(5)-Hydroxy-L-arginine occupies a unique functional niche that generic L-arginine analogs cannot replicate. Conventional NOS inhibitors such as L-NMMA and L-NAME block NO production but offer no arginase inhibition, while selective arginase inhibitors like nor-NOHA and ABH lack the capacity to serve as direct NOS substrates for NO generation [1][2]. L-arginine itself is a substrate for both enzymes but does not inhibit arginase; instead, it is consumed by arginase, thereby reducing NO precursor availability [3]. NOHA is distinguished by its ability to simultaneously inhibit arginase (preserving L-arginine for NOS) while directly acting as a competent NOS substrate for sustained NO production, a dual functionality that is essential for investigating the reciprocal metabolic relationship between these competing pathways [4][5].

N(5)-Hydroxy-L-arginine (NOHA): Head-to-Head Quantitative Differentiation Against Key Comparators


NOHA as Arginase Inhibitor vs. nor-NOHA: Binding Affinity and Selectivity Profile Comparison

In direct binding studies with human arginase I using surface plasmon resonance, NOHA exhibits a Kd of 3.6 µM, whereas nor-NOHA (Nω-hydroxy-nor-L-arginine) binds with a Kd of 517 nM, representing an approximately 7-fold higher affinity for the synthetic analog [1]. However, this higher affinity of nor-NOHA is accompanied by a critical functional trade-off: nor-NOHA is neither a substrate nor an inhibitor for inducible NOS (iNOS), whereas NOHA retains its capacity as a competent NOS substrate with Vm values of approximately 1 µmol NO min⁻¹ mg protein⁻¹ for NOS I (neuronal) and 2 µmol NO min⁻¹ mg protein⁻¹ for NOS II (inducible) [2][3].

Arginase inhibition Kd binding affinity Enzyme kinetics

NOHA vs. L-Arginine: Kinetic Parameters as NOS Substrate with Differential NADPH Stoichiometry

In direct comparative kinetic assays with macrophage NOS, NOHA exhibits an apparent Km of 6.6 µM and Vmax of 99 nmol min⁻¹ mg⁻¹, compared to L-arginine with a Km of 2.3 µM and Vmax of 54 µmol min⁻¹ mg⁻¹ [1]. Critically, NOHA oxidation consumes only 0.53 ± 0.04 mol of NADPH per mol of NO formed, whereas L-arginine conversion requires 1.52 ± 0.02 mol of NADPH per mol of NO formed, representing a 65% reduction in NADPH consumption when NOHA is used as the substrate [2].

NOS kinetics Km Vmax NADPH consumption

NOHA Arginase Inhibition Potency Across Tissue Sources: IC50 and Ki Comparative Data

NOHA demonstrates tissue-dependent arginase inhibition with a Ki of 150 µM against purified bovine liver arginase, an IC50 of 150 µM against rat liver homogenates, and an IC50 of 450 µM against murine macrophage arginase [1]. In contrast, products of the arginase reaction (L-ornithine, urea) and NOS reaction (L-citrulline, NO₂⁻, NO₃⁻) are either inactive or much weaker inhibitors of bovine liver arginase at concentrations up to 2 mM [2]. The synthetic analog nor-NOHA exhibits substantially higher potency, with Ki values of 0.5 µM against rat liver arginase, approximately 300-fold lower than the Ki of 150 µM observed for NOHA .

Arginase inhibition IC50 Ki Liver arginase Macrophage arginase

NOHA vs. ABH (2(S)-amino-6-boronohexanoic Acid): Functional Comparison in Smooth Muscle Relaxation Assays

In a direct functional comparison using nonadrenergic-noncholinergic (NANC) nerve-mediated internal anal sphincter (IAS) smooth muscle relaxation assays, both NOHA (L-HO-Arg) and the boronic acid-based inhibitor ABH were evaluated for their effects on arginase activity and tissue relaxation. ABH was developed as a more potent arginase inhibitor, but NOHA demonstrated distinct functional characteristics due to its dual role as both an arginase inhibitor and a NOS substrate [1]. While ABH provides enhanced arginase inhibitory potency, it does not serve as a NOS substrate, making NOHA the appropriate choice for studies investigating the interplay between arginase inhibition and direct NO production in tissue preparations [2].

Arginase inhibition Smooth muscle relaxation NANC nerve-mediated response

NOHA vs. BEC (S-(2-boronoethyl)-L-cysteine): Differential Vascular Effects in Isolated Artery Preparations

In comparative studies using rat isolated aorta and mesenteric arteries, both NOHA (L-NOHA) and the boronic acid arginase inhibitor BEC significantly reversed tolerance to acetylcholine, likely by conserving L-arginine levels and thereby increasing NO bioavailability [1]. However, both NOHA and BEC also caused endothelium-independent vasorelaxation in rat aorta, suggesting that these inhibitors have effects beyond arginase inhibition alone [2]. Notably, nor-NOHA did not exhibit this endothelium-independent vasorelaxation effect, highlighting distinct pharmacological profiles among arginase inhibitors that are relevant for cardiovascular research applications [3].

Arginase inhibition Vasorelaxation Endothelium-dependent response Acetylcholine tolerance

NOHA Stereospecificity: L-NOHA vs. D-NOHA Differential Activity as Arginase Inhibitor

The stereochemical configuration of NOHA is a critical determinant of its biological activity. In studies with purified bovine liver arginase, L-NOHA exhibits potent inhibitory activity with a Ki of 150 µM, whereas D-NOHA is described as "much less active" [1]. This stereospecificity is attributed to the requirement for both the free α-COOH and α-NH₂ functions in the L-configuration for proper recognition and binding within the arginase active site [2]. Similarly, for NOS substrate activity, Nω-hydroxy-D-arginine is not a substrate, confirming that the L-configuration is essential for both arginase inhibition and NOS substrate recognition [3].

Stereospecificity Enantiomer comparison Arginase inhibition Structure-activity relationship

N(5)-Hydroxy-L-arginine (NOHA): Optimal Research Application Scenarios Based on Quantitative Evidence


Investigating the Two-Step Mechanism of NOS Catalysis via Substrate Bypass

NOHA enables direct investigation of the second step of NOS catalysis (NOHA → NO + citrulline) without the confounding variables of the first hydroxylation step. As established in Section 3 Evidence Item 2, NOHA oxidation consumes only 0.53 mol NADPH per mol NO formed, compared to 1.52 mol NADPH for L-arginine, allowing researchers to study the second NOS reaction step in isolation [1]. This application is particularly valuable for studying the role of tetrahydrobiopterin (BH4) and other cofactors specifically in the conversion of the N-hydroxyguanidine intermediate to NO [2].

Dual-Pathway Metabolic Studies Requiring Simultaneous Arginase Inhibition and Sustained NO Production

As demonstrated in Section 3 Evidence Items 1 and 3, NOHA is uniquely capable of simultaneously inhibiting arginase (Ki = 150 µM against purified bovine liver arginase; IC50 = 150 µM in rat liver homogenates) while serving as a competent NOS substrate (Vm ≈ 1-2 µmol NO min⁻¹ mg protein⁻¹) [1][2]. This dual functionality makes NOHA the compound of choice for investigating the reciprocal metabolic relationship between arginase and NOS pathways, where the compound can increase local L-arginine availability through arginase inhibition while directly contributing to NO production [3].

Antiproliferative Studies in Arginase-Expressing Cancer Cell Lines

NOHA has demonstrated selective antiproliferative and pro-apoptotic effects in arginase-expressing human breast cancer cell lines, specifically inhibiting proliferation of high arginase-expressing MDA-MB-468 cells and inducing apoptosis after 48 hours of exposure [1]. As noted in Section 3 Evidence Item 1, NOHA binds to human arginase I with a Kd of 3.6 µM, and its antiproliferative effects are independent of NO production, suggesting a mechanism directly related to arginase inhibition rather than NOS substrate activity [2].

Cardiovascular and Vascular Smooth Muscle Research Requiring Endothelium-Dependent and Independent Effects

Based on Section 3 Evidence Item 5, NOHA demonstrates a unique pharmacological profile in vascular preparations, reversing acetylcholine tolerance and producing endothelium-independent vasorelaxation in rat isolated aorta [1]. Unlike nor-NOHA, which lacks the endothelium-independent vasorelaxation effect, NOHA may serve as a tool compound for investigating the interplay between arginase inhibition, NOS substrate activity, and direct vascular effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N(5)-Hydroxy-L-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.